8-(5-chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the imidazolino ring: This can be achieved through a cyclization reaction involving appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.
Attachment of the methoxyethyl and phenyl groups: These groups can be attached through nucleophilic substitution reactions using appropriate alkyl halides and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving purine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-(5-chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism, receptors in the central nervous system, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione: shares structural similarities with other purine derivatives, such as:
Uniqueness
The uniqueness of 8-(5-chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O4/c1-27-21-20(22(31)28(24(27)32)11-12-33-2)29-14-18(15-7-5-4-6-8-15)30(23(29)26-21)17-13-16(25)9-10-19(17)34-3/h4-10,13-14H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEALNOGAHFFYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.